molecular formula C19H22O6 B300302 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol

カタログ番号 B300302
分子量: 346.4 g/mol
InChIキー: GKPNPQODFXMCGO-KUHUBIRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol, also known as DMCM, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DMCM belongs to the class of chromanols, which are compounds that have been shown to have a variety of biological activities.

作用機序

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol is not fully understood, but it is thought to act as a positive allosteric modulator of the GABAA receptor. This receptor is the primary target of many anxiolytic and sedative drugs, and its activation leads to an increase in the inhibitory neurotransmitter GABA. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to enhance the binding of GABA to the receptor, leading to an increase in its activity.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABAA receptor, leading to an increase in inhibitory neurotransmission. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has also been shown to reduce the activity of the NMDA receptor, which is involved in the excitatory neurotransmission. This reduction in excitatory neurotransmission may contribute to the anxiolytic and sedative effects of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol.

実験室実験の利点と制限

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has several advantages as a research tool. It is a well-characterized compound that has been extensively studied in animal models. It has also been shown to have a relatively low toxicity profile, making it a safe compound to work with. However, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has some limitations as a research tool. It has a relatively short half-life, which may limit its usefulness in some experiments. It also has a low solubility in water, which may make it difficult to administer in some experimental settings.

将来の方向性

There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol. One area of interest is its potential use in the treatment of anxiety disorders. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of alcohol withdrawal syndrome. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to reduce the severity of withdrawal symptoms in animal models, and further research is needed to determine its potential use in humans. Finally, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol may have potential as a research tool for studying the GABAA receptor and its role in anxiety and sedation.

合成法

The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol involves a series of chemical reactions starting with the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of sulfuric acid to form the intermediate 3,4-dimethoxyphenyl-3-hydroxypropanoic acid. This intermediate is then esterified with methanol and converted to the corresponding methyl ester. The final step involves the reaction of the methyl ester with chromanone in the presence of a base to form 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol.

科学的研究の応用

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been extensively studied for its potential use as a therapeutic agent for a variety of conditions. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, as it has been shown to reduce the severity of withdrawal symptoms in animal models.

特性

製品名

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol

分子式

C19H22O6

分子量

346.4 g/mol

IUPAC名

(2S,3R)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m1/s1

InChIキー

GKPNPQODFXMCGO-KUHUBIRLSA-N

異性体SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H](CC3=C(O2)C=C(C=C3OC)OC)O)OC

SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)OC)OC)O)OC

正規SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。